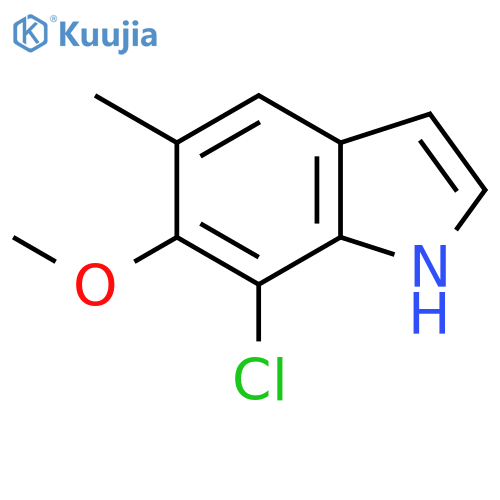

Cas no 1260382-72-6 (7-Chloro-6-methoxy-5-methyl 1H-indole)

7-Chloro-6-methoxy-5-methyl 1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-chloro-6-methoxy-5-methyl-1H-indole

- 7-Chloro-6-methoxy-5-methyl 1H-indole

-

- MDL: MFCD16876022

- インチ: 1S/C10H10ClNO/c1-6-5-7-3-4-12-9(7)8(11)10(6)13-2/h3-5,12H,1-2H3

- InChIKey: XMIFSIGKHTUDIC-UHFFFAOYSA-N

- SMILES: ClC1=C(C(C)=CC2C=CNC=21)OC

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 13

- 回転可能化学結合数: 1

- 複雑さ: 188

- XLogP3: 3

- トポロジー分子極性表面積: 25

7-Chloro-6-methoxy-5-methyl 1H-indole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | C597665-2mg |

7-Chloro-6-methoxy-5-methyl 1H-indole |

1260382-72-6 | 2mg |

$ 65.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D272991-5g |

7-chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 5g |

$922 | 2024-05-24 | |

| Chemenu | CM232343-1g |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 1g |

$374 | 2023-02-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514233-5g |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 98% | 5g |

¥26880.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514233-250mg |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 98% | 250mg |

¥3024.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D272991-1g |

7-chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 1g |

$288 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0978139-5g |

7-chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 5g |

$1760 | 2025-02-27 | |

| Chemenu | CM232343-1g |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 1g |

$351 | 2021-08-04 | |

| Alichem | A199011094-5g |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 5g |

$1409.64 | 2023-09-03 | |

| Chemenu | CM232343-5g |

7-Chloro-6-methoxy-5-methyl-1H-indole |

1260382-72-6 | 95% | 5g |

$1227 | 2021-08-04 |

7-Chloro-6-methoxy-5-methyl 1H-indole 関連文献

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

7-Chloro-6-methoxy-5-methyl 1H-indoleに関する追加情報

Professional Introduction to 7-Chloro-6-methoxy-5-methyl 1H-indole (CAS No. 1260382-72-6)

7-Chloro-6-methoxy-5-methyl 1H-indole, a compound with the chemical identifier CAS No. 1260382-72-6, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound belongs to the indole family, which is well-documented for its diverse biological activities and pharmacological properties. The structural features of this compound, particularly the presence of a chlorine substituent at the 7-position, a methoxy group at the 6-position, and a methyl group at the 5-position, contribute to its unique chemical and biological characteristics.

The indole core is a privileged scaffold in drug discovery, with numerous indole derivatives having demonstrated efficacy in various therapeutic areas. The specific modifications in 7-Chloro-6-methoxy-5-methyl 1H-indole enhance its potential as a lead compound for developing novel pharmaceutical agents. The chlorine atom at the 7-position increases the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack, which is a critical feature for further functionalization during drug development processes.

Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in addressing complex diseases. Studies have shown that modifications at specific positions on the indole ring can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The methoxy group at the 6-position in 7-Chloro-6-methoxy-5-methyl 1H-indole not only influences its electronic properties but also contributes to its solubility and metabolic stability, which are crucial factors for drug bioavailability and efficacy.

The methyl group at the 5-position further fine-tunes the electronic distribution of the molecule, affecting its reactivity and interaction with biological targets. This compound has been extensively studied in vitro for its potential applications in treating various conditions, including inflammatory disorders, infectious diseases, and neurological disorders. The unique structural motifs present in 7-Chloro-6-methoxy-5-methyl 1H-indole make it an attractive candidate for further investigation in preclinical and clinical studies.

In recent years, there has been growing interest in exploring indole derivatives as potential therapeutic agents due to their ability to modulate multiple biological pathways. The chlorine substituent at the 7-position of this compound allows for further derivatization through nucleophilic aromatic substitution reactions, enabling chemists to generate a library of analogs with tailored properties. Such structural diversification is essential for optimizing drug candidates for better pharmacological profiles.

The methoxy group at the 6-position also plays a crucial role in determining the metabolic fate of 7-Chloro-6-methoxy-5-methyl 1H-indole. Studies have shown that methoxy-substituted indoles can be metabolized through various pathways, including oxidation and demethylation, which can impact their overall bioavailability and duration of action. Understanding these metabolic processes is essential for designing drugs that exhibit favorable pharmacokinetic profiles.

The biological activity of 7-Chloro-6-methoxy-5-methyl 1H-indole has been investigated in several preclinical models. Initial studies have suggested that this compound may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, its ability to interact with specific receptors and enzymes has prompted researchers to explore its potential as an antimicrobial agent against resistant bacterial strains. These findings underscore the therapeutic promise of this indole derivative.

The structural complexity of 7-Chloro-6-methoxy-5-methyl 1H-indole presents both challenges and opportunities for drug development. While the presence of multiple substituents enhances its biological activity, it also necessitates careful optimization to minimize potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify optimal analogs with improved efficacy and safety profiles.

In conclusion, 7-Chloro-6-methoxy-5-methyl 1H-indole (CAS No. 1260382-72-6) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for indole derivatives, compounds like this one are poised to play a significant role in addressing unmet medical needs.

1260382-72-6 (7-Chloro-6-methoxy-5-methyl 1H-indole) Related Products

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 740789-42-8(2-Chloro-5-aminophenol)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)